2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile
Description
Properties
IUPAC Name |
2-(1-benzyl-5-phenylimidazol-2-yl)sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S/c19-11-12-22-18-20-13-17(16-9-5-2-6-10-16)21(18)14-15-7-3-1-4-8-15/h1-10,13H,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDZKIAYECOGAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile and subsequent cyclization to form the imidazole ring . The reaction conditions are mild and can tolerate a variety of functional groups, making this method versatile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods would be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The benzyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce amines.
Scientific Research Applications
2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, modulating their activity. The benzyl and phenyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Benzyl-2-(methylthio)-5-imidazole carbonitrile
- Structure : Benzyl group at N1, methylthio group at C2, nitrile at C4.
- Synthesis : Prepared via diethyl phosphorocyanidate (DEPC) and lithium cyanide (LiCN) under anhydrous conditions, yielding 73.8%.
- Key Data :
- ¹H-NMR : δ 2.49 (CH₃), 5.15 (benzyl CH₂), aromatic protons at δ 6.92–7.41.
- ¹³C-NMR : Confirmed nitrile (δ ~110–120 ppm) and aromatic carbons.
- Comparison : The target compound replaces the C5 nitrile with a phenyl group and substitutes methylthio with thioacetonitrile, altering electronic properties and steric bulk.
Benzimidazole Derivatives
Functional Group Variations
Thioether vs. Direct Linkage
Acetonitrile vs. Acetamide Derivatives
- Acetonitrile (Target) : Polar but less hydrogen-bonding capacity compared to acetamide derivatives (e.g., compounds 23–27 in ).
- Acetamide Analogues: Higher solubility in polar solvents due to NH and carbonyl groups, as seen in compounds like N-(4-bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (95% purity).
Substituent Effects
Aromatic Substituents
- Phenyl (Target) : Electron-rich group at C5 may enhance π-π stacking in protein binding.
- Nitro Groups (e.g., 1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl derivatives) : Introduce strong electron-withdrawing effects, increasing metabolic stability but possibly reducing biocompatibility.
Spectral and Physicochemical Properties
- Comparison : The target compound’s thioacetonitrile group would likely show distinct ¹H-NMR signals for the CH₂ group (δ ~4–5 ppm) and a nitrile carbon at δ ~115–120 ppm.
Biological Activity
2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile is a compound featuring an imidazole moiety linked to a thioether and acetonitrile group. This structural configuration suggests potential for diverse biological activities, particularly in medicinal chemistry. The imidazole ring is well-known for its role in various biological processes, making this compound a subject of interest for researchers exploring new therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₆N₂S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The compound's unique features include:
- Imidazole Ring : Known for its biological significance, particularly in enzyme active sites and drug design.
- Thioether Linkage : This functional group can enhance the reactivity and stability of the compound.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₂S |
| Molecular Weight | 298.40 g/mol |
| CAS Number | 1207026-11-6 |
| Melting Point | Not Available |
Biological Activities
Research indicates that compounds containing imidazole derivatives often exhibit a range of biological activities, including:
- Antimicrobial Activity : Similar imidazole derivatives have been shown to possess significant antibacterial and antifungal properties.
- Antitumor Effects : Some studies suggest that imidazole-based compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
- Anticancer Activity : A study evaluating various imidazole derivatives found that certain modifications led to enhanced cytotoxicity against cancer cell lines. The presence of electron-donating groups on the phenyl ring significantly increased the activity against human glioblastoma cells (IC50 values in the low micromolar range) .
- Enzyme Inhibition : Research into related imidazole compounds has demonstrated their ability to act as inhibitors of farnesyltransferase, an enzyme implicated in cancer progression. These compounds showed promising results in vitro, indicating that structural analogs may also exhibit similar inhibitory effects .
The biological activity of this compound is likely mediated through:
- Interaction with Biological Targets : The imidazole ring can coordinate with metal ions in enzymes or receptors, affecting their function.
- Induction of Oxidative Stress : Compounds with sulfur can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Imidazole Ring : Cyclization reactions using appropriate precursors.
- Thioether Formation : Reaction with thiol compounds.
- Acetonitrile Attachment : Final step involving acetonitrile derivatives.
This compound serves as a scaffold for developing new drugs targeting various diseases, particularly cancers and infections.
Q & A
Basic: What are the established synthetic routes for 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step pathways, including:
- Imidazole ring formation : Condensation of glyoxal derivatives with benzylamine and phenyl-substituted aldehydes under controlled pH and temperature (e.g., reflux in acetic acid) .
- Thioether linkage introduction : Reaction of the imidazole-2-thiol intermediate with chloroacetonitrile in basic media (e.g., K₂CO₃ in DMF) .
Optimization strategies :- Monitor reaction progress via thin-layer chromatography (TLC) to adjust reaction time and solvent polarity .
- Use NMR spectroscopy (¹H/¹³C) to confirm intermediate purity and minimize side reactions .
- Adjust temperature (60–80°C) and stoichiometric ratios (1:1.2 for thiol:acetonitrile) to enhance yield (>75%) .
Basic: How is the compound characterized to confirm structural identity and purity?
Methodological Answer:
A combination of analytical techniques is employed:
- Spectroscopic methods :
- Elemental analysis : Validate %C, %H, %N against theoretical values (e.g., C: 70.5%, H: 4.8%, N: 12.3%) .
- Mass spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 358.1234) .
Advanced: What strategies are employed to analyze contradictory biological activity data across different studies?
Methodological Answer:
Contradictions in biological activity (e.g., antimicrobial vs. low cytotoxicity) may arise from structural variations or assay conditions. Address these via:
- Comparative structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing benzyl with p-tolyl) and test in standardized assays (e.g., MIC for antimicrobial activity) .
- Molecular docking simulations : Compare binding affinities to target proteins (e.g., bacterial enoyl-ACP reductase) using software like AutoDock Vina. Validate with crystallographic data if available .
- Dose-response assays : Establish EC₅₀ values under consistent conditions (pH, temperature, cell lines) to minimize variability .
Advanced: How can computational methods predict the compound’s reactivity and interaction mechanisms?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks (e.g., nitrile group as electron-deficient center) .
- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers or enzymes to assess permeability or inhibition kinetics .
- ADMET prediction tools (e.g., SwissADME): Estimate solubility (LogP ~2.8), metabolic stability (CYP450 interactions), and toxicity (AMES test alerts) .
Advanced: What methodologies assess environmental persistence and ecotoxicological effects of this compound?
Methodological Answer:
- Environmental fate studies :
- Hydrolysis/photolysis assays : Expose the compound to UV light (λ = 254 nm) or aqueous buffers (pH 4–9) to measure degradation half-life .
- Biodegradation tests : Use OECD 301D shake-flask systems with activated sludge to monitor CO₂ evolution .
- Ecotoxicology :
- Daphnia magna acute toxicity : 48-hour LC₅₀ determination .
- Algal growth inhibition : Measure chlorophyll-a reduction in Chlorella vulgaris .
Basic: What are the key physicochemical properties influencing experimental design?
Methodological Answer:
- Solubility : Low aqueous solubility (<0.1 mg/mL) necessitates DMSO or ethanol as solvents for biological assays .
- Stability : Store at −20°C in inert atmosphere to prevent thioether oxidation .
- LogP : Predicted value ~3.2 indicates moderate lipophilicity, influencing cell membrane permeability .
Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) causing signal splitting .
- 2D NMR techniques (COSY, HSQC) : Assign overlapping aromatic signals (e.g., benzyl vs. phenyl protons) .
- X-ray crystallography : Resolve ambiguous stereochemistry or tautomeric forms .
Advanced: What experimental frameworks evaluate the compound’s potential as a drug candidate?
Methodological Answer:
- In vitro ADME profiling :
- Caco-2 permeability assays : Predict intestinal absorption .
- Microsomal stability tests : Measure hepatic clearance using rat liver microsomes .
- In vivo efficacy models :
- Murine infection models for antimicrobial activity (e.g., Staphylococcus aureus sepsis) .
- Xenograft studies for antitumor potential (e.g., HT-29 colon cancer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
